N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a phenyl ring substituted with chlorine and methoxy groups, an acetamide group, and a piperazine ring with an oxolane-2-carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenyl Intermediate: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with chloroacetyl chloride to form the acetamide intermediate.
Piperazine Introduction: The acetamide intermediate reacts with piperazine in the presence of a base to form the piperazine derivative.
Oxolane-2-carbonyl Substitution: Finally, the piperazine derivative is reacted with oxolane-2-carbonyl chloride to introduce the oxolane-2-carbonyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The acetamide and oxolane-2-carbonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar phenyl ring structure with chlorine substitutions but lack the piperazine and oxolane-2-carbonyl groups.
Steviol Glycosides: These compounds have a different core structure but share some functional groups, such as methoxy groups.
4-Methoxyphenethylamine: This compound has a similar methoxy-substituted phenyl ring but lacks the acetamide and piperazine groups.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O5/c1-26-16-11-14(17(27-2)10-13(16)20)21-18(24)12-22-5-7-23(8-6-22)19(25)15-4-3-9-28-15/h10-11,15H,3-9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFNLPCYKTGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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